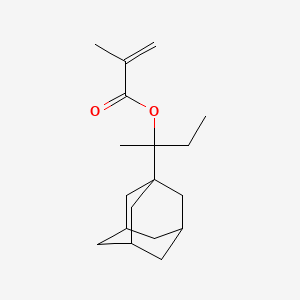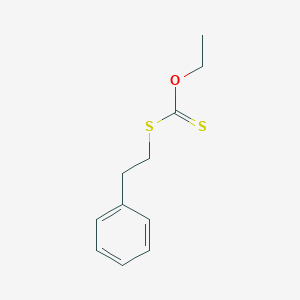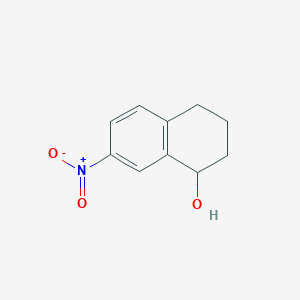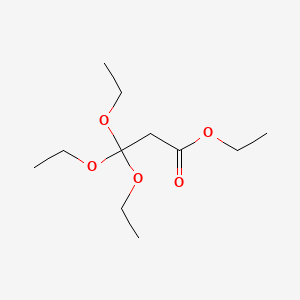
Ethyl 3,3,3-triethoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3,3,3-triethoxypropanoate is a chemical compound with the molecular formula C11H22O5 . Its average mass is 234.289 Da and its monoisotopic mass is 234.146729 Da . It is also known by other names such as 3,3,3-Triéthoxypropanoate d’éthyle (French), Ethyl-3,3,3-triethoxypropanoat (German), and Propanoic acid, 3,3,3-triethoxy-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The InChI code for this compound is 1S/C11H22O5/c1-5-13-10(12)9-11(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 234.29 .Safety and Hazards
Ethyl 3,3,3-triethoxypropanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of fire, use CO2, dry chemical, or foam for extinction .
Properties
| 32650-62-7 | |
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 3,3,3-triethoxypropanoate |
InChI |
InChI=1S/C11H22O5/c1-5-13-10(12)9-11(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3 |
InChI Key |
PIVYSIAHRZAYMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(OCC)(OCC)OCC |
Canonical SMILES |
CCOC(=O)CC(OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


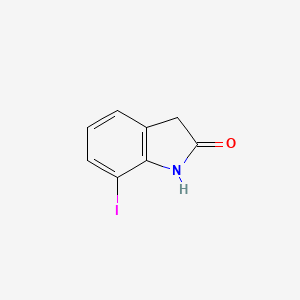
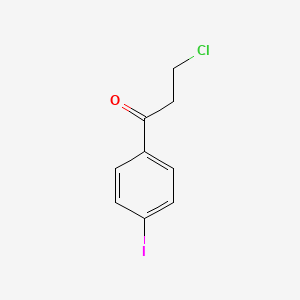
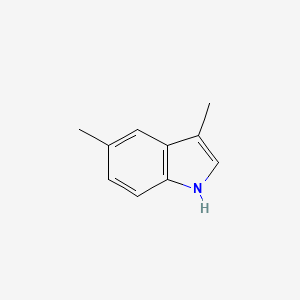
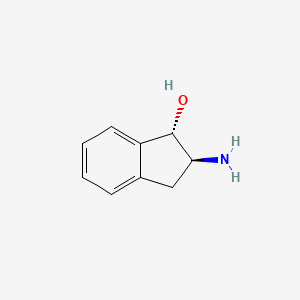
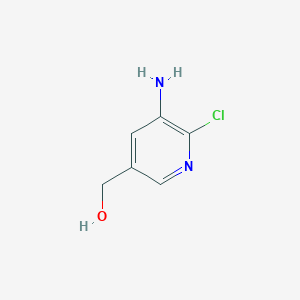



![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)
